

# Norgestimate's Impact on SHBG Levels: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Norgestimate |           |
| Cat. No.:            | B1679921     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings from multiple studies on the effect of **norgestimate**, a third-generation progestin, on serum Sex Hormone-Binding Globulin (SHBG) levels. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

## **Quantitative Analysis of SHBG Level Alterations**

The following table summarizes the quantitative data from clinical investigations into the effects of **norgestimate**-containing combined oral contraceptives (COCs) on SHBG levels. These studies consistently demonstrate a significant elevation in SHBG concentrations, a key indicator of the net estrogenic effect of a hormonal contraceptive.



| Study<br>Reference                   | Norgestima<br>te<br>Formulation                                          | Comparator<br>Formulation                                 | Study<br>Population | Duration  | Key<br>Findings on<br>SHBG<br>Levels                                                                                                                |
|--------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------|---------------------|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Huber, J. C.<br>et al. (1991)<br>[1] | Monophasic:<br>250 μg<br>norgestimate<br>/ 35 μg<br>ethinylestradi<br>ol | Triphasic:<br>gestodene /<br>ethinylestradi<br>ol         | 46 healthy<br>women | 12 cycles | rease in SHBG levels by days 11 and 21 of the treatment cycle. Levels remained approximatel y 100% above baseline during the pill-free interval.[1] |
| Miscellaneou<br>s Clinical<br>Data   | Monophasic:<br>250 μg<br>norgestimate<br>/ 35 μg<br>ethinylestradi<br>ol | Levonorgestr<br>el 150 μg /<br>ethinylestradi<br>ol 30 μg | Not specified       | ≥3 cycles | Significantly higher SHBG levels compared to the levonorgestre I-containing formulation. [2]                                                        |

## **Experimental Methodologies**

The cited studies employed rigorous clinical trial designs to evaluate the hormonal effects of **norgestimate**-containing oral contraceptives.

Huber, J. C. et al. (1991) Study Protocol:



- Study Design: A randomized, controlled clinical trial.
- Participants: 46 healthy female volunteers.
- Treatment Arms:
  - Monophasic oral contraceptive containing 250 μg of norgestimate and 35 μg of ethinylestradiol.
  - Triphasic oral contraceptive containing gestodene and ethinylestradiol.
- Data Collection: Blood samples were collected on days 2, 11, and 21 of a pretreatment control cycle and during the third, sixth, and twelfth treatment cycles.
- SHBG Measurement: Serum SHBG levels were quantified, although the specific assay was not detailed in the abstract.

## Visualizing the Experimental and Physiological Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the typical experimental workflow for such clinical studies and the physiological mechanism by which **norgestimate**-containing COCs influence SHBG levels.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Norgestimate's Impact on SHBG Levels: A Cross-Study Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679921#cross-study-comparison-of-norgestimate-s-effect-on-shbg-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com